molecular formula C23H21N3O4S2 B3076674 N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040682-06-1

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076674
CAS No.: 1040682-06-1
M. Wt: 467.6 g/mol
InChI Key: NTMZEULXOWALFC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the phenyl and dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its aromatic and heterocyclic components could be useful in the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It could be used in the development of probes for studying biological processes.

Industry:

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of specialty polymers.

Mechanism of Action

    N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared to other thieno[3,2-d]pyrimidine derivatives, which share the core structure but differ in their substituents.

Uniqueness:

  • The presence of both the dimethoxyphenyl and phenyl groups, along with the acetamide linkage, distinguishes this compound from other similar molecules. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with variations in the substituents on the thieno[3,2-d]pyrimidine core.

    Phenylacetamide Derivatives: Compounds with different substituents on the phenyl ring or variations in the acetamide linkage.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS number 1040682-06-1, is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a dimethoxyphenyl substituent and a sulfanyl acetamide linkage. The molecular formula is C23H21N3O4S2, and it has a molecular weight of 467.6 g/mol. Its structural uniqueness contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N3O4S2
Molecular Weight467.6 g/mol
CAS Number1040682-06-1

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidine have shown efficacy against various types of leukemia and solid tumors through mechanisms such as G0/G1 phase arrest in the cell cycle .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • In vitro Studies : A study evaluating various pyrimidine derivatives found that certain compounds showed higher antibacterial activity than standard antibiotics like penicillin . This suggests that this compound may also possess similar properties.
  • Mechanistic Insights : Research on related compounds indicates that the presence of methoxy groups can enhance bioactivity by improving solubility and binding affinity to target enzymes or receptors .

Comparative Analysis

Comparing this compound with other thieno[3,2-d]pyrimidine derivatives reveals distinct advantages:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-thieno[3,2-d]pyrimidineMethyl group at para positionAnticancer
N-(2-hydroxyphenyl)-thieno[3,2-d]pyrimidineHydroxy group instead of methoxyAntimicrobial
N-(4-chlorophenyl)-thieno[3,2-d]pyrimidineChlorine substituentEnzyme inhibition

The unique combination of methoxy groups and sulfanyl functionalities in N-(3,4-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} distinguishes it from these similar compounds and may contribute to its specific biological profile.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-20(16(12-31-21)14-7-5-4-6-8-14)25-23(26)32-13-19(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZEULXOWALFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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